molecular formula C23H22N2O4 B2913853 Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate CAS No. 2034277-35-3

Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate

Cat. No.: B2913853
CAS No.: 2034277-35-3
M. Wt: 390.439
InChI Key: KEUIQJGIFCCPAT-UHFFFAOYSA-N
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Description

Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 4-position with a piperidine ring. The piperidine moiety is further functionalized at its 1-position with a carbonyl group linked to a quinolin-8-yloxy substituent. This structure combines aromatic (quinoline, benzoate), heterocyclic (piperidine), and ester functionalities, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-(4-quinolin-8-yloxypiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-28-23(27)18-9-7-17(8-10-18)22(26)25-14-11-19(12-15-25)29-20-6-2-4-16-5-3-13-24-21(16)20/h2-10,13,19H,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUIQJGIFCCPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate typically involves multiple steps:

    Formation of Quinolin-8-yloxy Intermediate: This step involves the reaction of quinoline with an appropriate alkylating agent to form the quinolin-8-yloxy intermediate.

    Piperidine Derivative Formation: The quinolin-8-yloxy intermediate is then reacted with piperidine under suitable conditions to form the piperidine derivative.

    Coupling with Benzoate Ester: Finally, the piperidine derivative is coupled with methyl 4-carbonylbenzoate under conditions that facilitate ester formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the benzoate ester.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The piperidine ring may interact with various enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

The compound differs significantly from its analogs, particularly the C1–C7 series described in (Table 1). Key distinctions include:

  • Heterocyclic Core: The target compound employs a piperidine ring (6-membered, one nitrogen), whereas C1–C7 derivatives incorporate a piperazine ring (6-membered, two nitrogens).
  • Quinoline Substitution: The quinoline moiety in the target compound is linked via an 8-yloxy group, whereas C1–C7 derivatives feature a 2-arylquinoline-4-carbonyl group.
  • Substituent Diversity: C1–C7 compounds bear diverse aryl substituents (e.g., bromo, chloro, trifluoromethyl) at the quinoline’s 2-position, enabling structure-activity relationship (SAR) studies. The target compound lacks such substituents but includes a methyl ester on the benzoate.
Table 1. Structural and Physicochemical Comparison
Compound Heterocycle Quinoline Substituent Key Functional Groups Physical State (Color) Spectral Confirmation
Target Compound Piperidine 8-yloxy Benzoate ester, carbonyl Not reported Not reported
C1 Piperazine 2-Phenyl-4-carbonyl Benzoate ester, carbonyl Yellow/White solid ¹H NMR, HRMS
C2 Piperazine 2-(4-Bromophenyl)-4-carbonyl Benzoate ester, carbonyl Yellow/White solid ¹H NMR, HRMS
C3–C7 Piperazine 2-(Halogen/CF₃/OCH₃)-4-carbonyl Benzoate ester, carbonyl Yellow/White solid ¹H NMR, HRMS

Physicochemical and Spectral Properties

  • Color and State: C1–C7 derivatives are reported as yellow or white solids, likely due to extended conjugation in the quinoline-aryl system. The target compound’s physical state is undocumented but may resemble these analogs if synthesized similarly.
  • Spectral Data : C1–C7 were characterized using ¹H NMR and high-resolution mass spectrometry (HRMS) . For instance, the ¹H NMR of C1 would show signals for the piperazine protons (~δ 2.5–3.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and ester methyl groups (~δ 3.9 ppm). The target compound’s spectral profile would differ due to the piperidine ring (single NH proton) and 8-yloxy linkage.

Implications of Structural Differences

  • Basicity and Solubility : Piperidine’s lower basicity compared to piperazine may reduce water solubility, impacting bioavailability.
  • Electronic Effects : The 8-yloxy group in the target compound is an electron-donating ether, contrasting with the electron-withdrawing 4-carbonyl group in C1–C7. This could modulate reactivity in cross-coupling or biological targeting.
  • Steric Considerations : The 8-yloxy substituent’s position may impose distinct steric hindrance compared to C1–C7’s 2-aryl groups, affecting binding to enzymatic pockets.

Methodological Considerations

While C1–C7 were analyzed via NMR and HRMS, structural elucidation of similar compounds often employs X-ray crystallography using software such as SHELX .

Biological Activity

Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C23H22N2O4C_{23}H_{22}N_2O_4, with a molecular weight of approximately 390.43 g/mol. The structure consists of a benzoate moiety linked to a piperidine ring, which is substituted with a quinoline derivative. This unique structural configuration is thought to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The quinoline moiety may facilitate binding through hydrogen bonding and π-π stacking interactions, enhancing the compound's affinity for target proteins.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes linked to disease pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing neural signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit anticancer properties. For instance, derivatives containing piperidine rings have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . this compound's structural analogs have demonstrated potential in targeting cancer pathways, suggesting that this compound could be further explored in cancer therapy.

Research Findings and Case Studies

StudyFindings
Synthesis and Evaluation A study synthesized various quinoline derivatives and evaluated their biological activities, noting significant interactions with AChE .
Anticancer Studies Piperidine-containing compounds exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments .
Cardiac Activity Compounds similar to this compound showed promising inotropic effects in isolated heart models .

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